2-甲基鸟苷
描述
2-Methylguanosine (2mG) is a modified nucleoside found in RNA molecules . It differs from the standard guanosine (G) by having a methyl group attached to the second nitrogen atom (N2) of the guanine base. This modification can influence the structure and function of RNA.
Synthesis Analysis
Efficient synthesis of 2’-C-beta-methylguanosine has been developed . Starting from 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-d-ribofuranose and N2-acetylguanine, the title compound was obtained in two steps (78% overall yield) with high stereoselectivity (beta/alpha > 99:1) and high regioselectivity (N9/N7 > 99:1) .
Molecular Structure Analysis
The molecular formula of 2-Methylguanosine is C11H15N5O5 . The molecular weight is 297.27 g/mol . The IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylguanosine include a density of 2.0±0.1 g/cm3, a boiling point of 841.2±65.0 °C at 760 mmHg, and a molar refractivity of 65.8±0.5 cm3 .
科学研究应用
1. Application in Cell Proliferation, Protein Translation, and Pre-mRNA Splicing
- Summary of Application: m2G modifications on human tRNAs and snRNA U6 play a crucial role in cell proliferation, protein translation, and pre-mRNA splicing . These modifications represent an important layer of gene expression regulation through their ability to fine-tune mRNA maturation and translation .
- Methods of Application: The study investigated the interaction network of human TRMT112 in intact cells and identified three poorly characterized putative MTases (TRMT11, THUMPD3, and THUMPD2) as direct partners . It was demonstrated that these three proteins are active m2G MTases .
- Results or Outcomes: The study revealed the combined importance of TRMT11 and THUMPD3 for optimal protein synthesis and cell proliferation as well as a role for THUMPD2 in fine-tuning pre-mRNA splicing .
2. Application in Z-RNA Stabilization
- Summary of Application: m8Gm, a variant of m2G, has been developed as a Z-form RNA stabilizer . The incorporation of m8Gm into RNA can markedly stabilize the Z-RNA at low salt conditions .
- Methods of Application: The study incorporated m8Gm into RNA and determined the structure of Z-RNA . The interaction of protein and Z-RNA was also investigated .
- Results or Outcomes: The study demonstrated that m8Gm can markedly stabilize the Z-RNA at low salt conditions .
3. Application in Modulating the Stability of RNA Structures
- Summary of Application: m2G might function to modulate the stability of RNA structures . This modification is present in a wide variety of RNAs .
- Methods of Application: The study determined the thermodynamic consequences of substituting m2G for G in G-C Watson .
- Results or Outcomes: The results of this study are not explicitly mentioned in the source .
4. Application in RNA Stability
- Summary of Application: The study shows that lack of TRMT11, THUMPD3 or both m2G tRNA MTases does not significantly affect substrate tRNA stability, folding or aminoacylation .
- Methods of Application: The study determined the effects of TRMT11, THUMPD3 or both m2G tRNA MTases on substrate tRNA stability, folding or aminoacylation .
- Results or Outcomes: The results of this study are not explicitly mentioned in the source .
5. Application in NMR Structure Study
- Summary of Application: The advantages of 2′-O-methyl substituent include provision of an NMR signal from 2′-O-methyl group for NMR structure study .
- Methods of Application: The study incorporated m8Gm into RNA and determined the structure of Z-RNA . The interaction of protein and Z-RNA was also investigated .
- Results or Outcomes: The study demonstrated that m8Gm can markedly stabilize the Z-RNA at low salt conditions .
6. Application in Enzymatic Cleavage Resistance
- Summary of Application: 2′-O-methyl substituent provides efficient resistance to enzymatic cleavage of oligonucleotide .
- Methods of Application: The study incorporated m8Gm into RNA and determined the structure of Z-RNA . The interaction of protein and Z-RNA was also investigated .
- Results or Outcomes: The study demonstrated that m8Gm can markedly stabilize the Z-RNA at low salt conditions .
安全和危害
未来方向
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEHROROQDYRAW-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943960 | |
Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methylguanosine | |
CAS RN |
2140-77-4 | |
Record name | N2-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-METHYLGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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